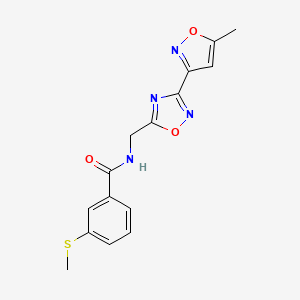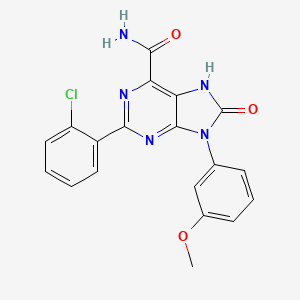
3,4-dihydro-2H-1,5-benzodioxepine-7-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-1,5-benzodioxepine-7-thiol is a chemical compound with the empirical formula C9H10O2S . It has a molecular weight of 182.24 . The compound is typically in solid form .
Physical And Chemical Properties Analysis
The compound is typically in solid form . Its molecular weight is 182.24 . The empirical formula is C9H10O2S .科学的研究の応用
Chemical Synthesis and Reactions
- 3,4-Dihydro-2H-1,5-benzodioxepine derivatives have been synthesized and used as intermediates in chemical reactions. These compounds show potential in forming cyclic structures like dioxepines and dioxolanes, highlighting their significance in organic synthesis (Oi & Sharpless, 2003).
Biological Properties and Pharmacology
- Some derivatives of 3,4-dihydro-2H-1,5-benzodioxepine have shown interesting biological properties, such as adrenergic stimulant activity and bronchial dilator activity. Additionally, antifungal properties have been observed in certain strobilurins derived from this class of compounds (Damez et al., 2001).
Anticholinesterase Activity
- Compounds derived from benzodioxepine skeletons have been studied for their anticholinesterase action. This research indicates potential therapeutic applications in treating diseases related to cholinesterase inhibition (Luo et al., 2005).
Antipsychotic Activity
- Benzotriazepinone derivatives, a class related to 3,4-dihydro-2H-1,5-benzodioxepine, have been evaluated for antipsychotic activity. Some derivatives have shown promising results in this area, suggesting potential for developing new antipsychotic drugs (Ibrahim et al., 2013).
Materials Science
- These compounds have also found applications in materials science, particularly in the synthesis of polyesters and polymers. Their unique structural features contribute to the development of bio-based materials (Lavilla et al., 2014).
Synthesis of Novel Compounds
- Innovative methods for synthesizing new compounds, including thioalkynes, using derivatives of 3,4-dihydro-2H-1,5-benzodioxepine, have been developed. These methods are significant for creating sulfur-containing synthons, which are important in various chemical and medicinal applications (Frei et al., 2014).
作用機序
Target of Action
This compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
It’s known that the compound has a unique structure, which could potentially interact with its targets in a specific manner .
Biochemical Pathways
The compound’s unique structure suggests that it may interact with various biochemical pathways
特性
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine-7-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c12-7-2-3-8-9(6-7)11-5-1-4-10-8/h2-3,6,12H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLKRYDMZYKNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2883437.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2883438.png)




![1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2883447.png)

![4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B2883449.png)
![N-[4-(dimethylamino)phenyl]-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2883451.png)
![N-(4-bromophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2883452.png)


